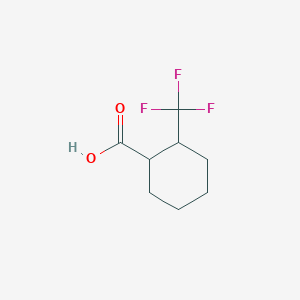

2-(Trifluoromethyl)cyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h5-6H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGWFGSHOZGADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)cyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust strategies for the synthesis of 2-(trifluoromethyl)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making synthetic routes to such compounds highly sought after. This document explores two primary, mechanistically distinct approaches: the nucleophilic trifluoromethylation of a β-ketoester precursor and the electrophilic trifluoromethylation of a pre-formed cyclohexanecarboxylate enolate. For each strategy, we delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the critical parameters influencing reaction outcomes, including stereoselectivity. This guide is intended for researchers, scientists, and professionals in drug development seeking to incorporate this important structural motif into their synthetic programs.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group has become a privileged substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical properties of a parent molecule. The strategic incorporation of a CF₃ group can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Increased Lipophilicity: The CF₃ group can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.

-

Modulated Acidity/Basicity: The inductive effect of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.

This compound, with its stereochemically rich saturated carbocyclic core, presents a versatile scaffold for the synthesis of novel therapeutic agents and advanced materials. The development of efficient and scalable synthetic routes to this compound is therefore of considerable interest.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on two of the most plausible and versatile methods, which leverage well-established principles of modern fluorine chemistry.

-

Strategy 1: Nucleophilic Trifluoromethylation of a Cyclohexanone-2-carboxylate Derivative. This approach involves the addition of a nucleophilic "CF₃⁻" equivalent to the keto group of a readily available β-ketoester.

-

Strategy 2: Electrophilic Trifluoromethylation of a Cyclohexanecarboxylate Enolate. This method relies on the generation of an enolate from a cyclohexanecarboxylic acid ester, which is then trapped by an electrophilic "CF₃⁺" source.

A third, emerging strategy involving radical trifluoromethylation will also be briefly discussed.

Strategy 1: Nucleophilic Trifluoromethylation of Ethyl 2-Oxocyclohexanecarboxylate

This strategy is predicated on the highly reliable 1,2-addition of a trifluoromethyl nucleophile to a ketone. The readily available starting material, ethyl 2-oxocyclohexanecarboxylate, provides the necessary scaffold. The overall synthetic sequence is depicted below.

Caption: Synthetic workflow for Strategy 1.

Mechanistic Rationale

The key step in this sequence is the nucleophilic trifluoromethylation of the ketone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used and effective source of a nucleophilic trifluoromethyl anion equivalent.[1][2] The reaction is typically initiated by a fluoride source, such as cesium fluoride (CsF), which activates the TMSCF₃ to form a transient, highly nucleophilic trifluoromethyl anion. This anion then attacks the electrophilic carbonyl carbon of the β-ketoester.

The subsequent deoxygenation of the resultant tertiary alcohol can be achieved through various methods, with the Barton-McCombie deoxygenation being a classic and reliable choice. Finally, saponification of the ethyl ester furnishes the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-hydroxy-2-(trifluoromethyl)cyclohexanecarboxylate

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Add ethyl 2-oxocyclohexanecarboxylate (1.0 eq).

-

Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add cesium fluoride (CsF, 0.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Deoxygenation to Ethyl 2-(trifluoromethyl)cyclohexanecarboxylate

This protocol outlines a Barton-McCombie deoxygenation.

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser under an inert atmosphere.

-

Add phenyl chlorothionoformate (1.2 eq) and 4-dimethylaminopyridine (DMAP, 1.2 eq).

-

Heat the mixture to 80 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature and filter to remove any solids. Concentrate the filtrate in vacuo.

-

Dissolve the crude thionocarbonate in anhydrous toluene.

-

Add tributyltin hydride ((n-Bu)₃SnH, 1.5 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours.

-

Cool the reaction and concentrate in vacuo.

-

Purify the product by flash column chromatography, taking care to handle the tin byproducts appropriately.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl ester from Step 2 in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 3.0 eq).

-

Stir the mixture at room temperature for 4-12 hours until the ester is fully consumed (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product.

Key Considerations and Stereoselectivity

The nucleophilic addition of the trifluoromethyl group in Step 1 creates a stereocenter at the C2 position. The starting material is racemic, and in the absence of a chiral catalyst or auxiliary, the product of this step will also be a racemic mixture of diastereomers. The subsequent deoxygenation and hydrolysis steps will yield a mixture of cis and trans diastereomers of the final product. The ratio of these diastereomers will depend on the thermodynamics and kinetics of the deoxygenation step.

Strategy 2: Electrophilic Trifluoromethylation of a Cyclohexanecarboxylate Enolate

This more modern approach utilizes the reactivity of an enolate generated from a cyclohexanecarboxylate ester with an electrophilic trifluoromethylating agent. This strategy avoids the need for a deoxygenation step, potentially leading to a more atom-economical synthesis.

Caption: Synthetic workflow for Strategy 2.

Mechanistic Rationale

The success of this strategy hinges on the efficient and regioselective generation of the enolate at the 2-position of the cyclohexanecarboxylate ester. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures is crucial to achieve kinetic deprotonation at the less-substituted α-carbon. The resulting enolate is then quenched with an electrophilic trifluoromethylating reagent. Hypervalent iodine reagents, such as Togni's reagents, are highly effective for this purpose.[3]

Experimental Protocol

Step 1 & 2: Enolate Formation and Trifluoromethylation

-

In an oven-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

-

In a separate flask, dissolve ethyl cyclohexanecarboxylate (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the ester solution to the LDA solution via cannula, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

In a third flask, dissolve an electrophilic trifluoromethylating agent, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I, 1.2 eq), in anhydrous THF.

-

Slowly add the solution of the trifluoromethylating agent to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Step 3: Ester Hydrolysis

This step is identical to Step 3 in Strategy 1.

Key Considerations and Stereoselectivity

The trifluoromethylation of the enolate in this strategy also creates two new stereocenters. The reaction will produce a mixture of cis and trans diastereomers. The diastereomeric ratio can be influenced by the nature of the electrophilic trifluoromethylating agent and the reaction conditions. The bulky trifluoromethylating reagent may approach the enolate from the less sterically hindered face, potentially leading to some level of diastereoselectivity.

Alternative and Emerging Strategies: Radical Trifluoromethylation

Recent advances in photoredox catalysis have enabled the development of radical trifluoromethylation methods.[4][5] One potential, albeit less explored for this specific target, approach could involve the radical trifluoromethylation of a cyclohexene carboxylic acid derivative. This would involve the addition of a trifluoromethyl radical across the double bond. The regioselectivity of this addition would be a critical factor to control.

Another possibility is a decarboxylative trifluoromethylation of a cyclohexanedicarboxylic acid derivative.[6] This would involve the replacement of a carboxylic acid group with a trifluoromethyl group.

These radical-based methods offer the advantage of often proceeding under mild conditions but may present challenges in controlling regioselectivity and stereoselectivity for this particular substrate.

Data Summary

| Strategy | Key Reagents | Key Intermediates | Advantages | Disadvantages |

| 1: Nucleophilic | Ethyl 2-oxocyclohexanecarboxylate, TMSCF₃, CsF | Ethyl 2-hydroxy-2-(trifluoromethyl)cyclohexanecarboxylate | Reliable, well-established chemistry | Requires an additional deoxygenation step, potential for side reactions |

| 2: Electrophilic | Ethyl cyclohexanecarboxylate, LDA, Togni's Reagent | Lithium enolate of ethyl cyclohexanecarboxylate | More atom-economical, avoids deoxygenation | Requires cryogenic temperatures, strong base |

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust synthetic strategies. The choice between the nucleophilic and electrophilic trifluoromethylation routes will depend on the specific requirements of the synthesis, including scale, available equipment, and desired stereochemical outcome. The nucleophilic approach, while longer, relies on more traditional and often highly reliable transformations. The electrophilic route offers a more modern and potentially shorter synthesis but requires careful handling of air- and moisture-sensitive reagents at low temperatures. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient and stereoselective methods for the synthesis of compounds like this compound will remain an important area of research.

References

- Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing). (2021). Chemical Society Reviews.

- Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2- carboxylates from alkylidenemalononitrile - ChemRxiv. (2025). ChemRxiv.

- Nucleophilic trifluoromethylation of some polycyclic ketones # - arkat usa. (n.d.).

- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC - NIH. (n.d.).

- Nucleophilic trifluoromethylation - ResearchGate. (2025).

- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC - NIH. (n.d.).

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS 384-20-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)cyclohexanecarboxylic acid, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. The introduction of the trifluoromethyl (CF₃) group onto a cyclohexanecarboxylic acid scaffold imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals.[1] This document will delve into the compound's properties, potential synthetic routes, characterization methodologies, and prospective applications, offering a foundational resource for researchers in the field.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

The incorporation of fluorine and fluorinated moieties into organic molecules is a well-established strategy in modern drug design.[2][3] The trifluoromethyl group, in particular, is prized for its strong electron-withdrawing nature and high lipophilicity.[2][3] When appended to a cyclohexanecarboxylic acid core, the CF₃ group can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This strategic modification can lead to improved metabolic stability by blocking potential sites of oxidation, and its lipophilicity can enhance membrane permeability and target engagement.[2] Consequently, this compound emerges as a compelling synthon for the development of next-generation therapeutic agents and advanced agrochemicals.[1][4]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available sources and theoretical calculations.

| Property | Value | Source |

| CAS Number | 384-20-3 | [5] |

| Molecular Formula | C₈H₁₁F₃O₂ | [5] |

| Molecular Weight | 196.17 g/mol | [5] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [5] |

| LogP | 2.4397 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

Synthesis and Purification

Proposed Synthetic Pathway: A Multi-Step Approach

A potential route to synthesize the target compound could involve the trifluoromethylation of a suitable cyclohexanone precursor followed by conversion to the carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, step-by-step methodology based on general organic synthesis principles.

Step 1: Synthesis of 2-(Trifluoromethyl)cyclohexanone

-

To a solution of cyclohexanone in an anhydrous aprotic solvent (e.g., THF), add a suitable trifluoromethylating agent such as trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) and a catalytic amount of a fluoride source (e.g., TBAF).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-(Trifluoromethyl)cyclohexanone.

Step 2: Synthesis of 2-(Trifluoromethyl)cyclohexanecarbonitrile

-

To a solution of 2-(Trifluoromethyl)cyclohexanone in a suitable solvent (e.g., DMSO), add tosylmethyl isocyanide (TosMIC) and a base (e.g., potassium tert-butoxide).

-

Stir the reaction at room temperature, monitoring by TLC or GC-MS.

-

After the reaction is complete, pour the mixture into water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting nitrile by vacuum distillation or column chromatography.

Step 3: Hydrolysis to this compound

-

Reflux the 2-(Trifluoromethyl)cyclohexanecarbonitrile with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solvent.

-

Monitor the hydrolysis until the nitrile is fully consumed.

-

If basic hydrolysis is used, acidify the reaction mixture to a pH of approximately 2 with a strong acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration.

-

If acidic hydrolysis is used, cool the reaction mixture and extract the product with an organic solvent.

-

Dry the organic extract and remove the solvent to yield the crude carboxylic acid.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

Caption: General purification workflow by recrystallization.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons. The proton on the carbon bearing the carboxylic acid group would likely appear as a multiplet deshielded by the adjacent electron-withdrawing groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for the cyclohexyl carbons. The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms, and its chemical shift would be significantly influenced by the CF₃ group.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing a singlet for the three equivalent fluorine atoms of the CF₃ group.

-

FTIR: The infrared spectrum would exhibit a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be expected around 1700-1725 cm⁻¹. C-F stretching bands would appear in the region of 1000-1350 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 196. Fragmentation would likely involve the loss of the carboxylic acid group and the trifluoromethyl group.

Potential Applications in Drug Discovery and Agrochemicals

The unique properties imparted by the trifluoromethyl group position this compound as a valuable building block in several research and development areas.

-

Pharmaceuticals: This compound can serve as a key intermediate in the synthesis of novel drug candidates.[1] The CF₃ group can enhance metabolic stability and improve the binding affinity of a molecule to its biological target.[2] Its incorporation into lead compounds could lead to improved efficacy and a more favorable pharmacokinetic profile.

-

Agrochemicals: In the agrochemical industry, the introduction of trifluoromethyl groups is a common strategy to increase the potency and environmental stability of pesticides and herbicides.[4][6] this compound could be a precursor to new active ingredients with enhanced performance.

-

Materials Science: Fluorinated compounds are known for their unique properties, including thermal and chemical resistance. This carboxylic acid could be used in the synthesis of specialty polymers and coatings.[4]

Caption: Potential applications of the title compound.

Safety and Handling

While a specific safety data sheet (SDS) for CAS 384-20-3 is not widely available, general precautions for handling structurally similar carboxylic acids and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[7][8][9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry place.[1]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound represents a promising, albeit under-characterized, chemical entity. The strategic placement of a trifluoromethyl group on the cyclohexanecarboxylic acid framework suggests significant potential for this compound as a building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential. This guide provides a foundational framework for researchers interested in exploring the applications of this intriguing fluorinated molecule.

References

- (Trifluoromethyl)cyclohexane. Chem-Impex. [Link]

- 2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid. PubChem. [Link]

- Safety Data Sheet - 1-(Trifluoromethyl)Cyclohexanecarboxylic Acid. Aaron Chemicals. [Link]

- Supporting Inform

- Examples of trifluoromethyl‐containing agrochemicals.

- 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342).

- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses. [Link]

- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

- Cyclohexanecarboxylic acid, TMS deriv

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Selected pharmaceuticals and agrochemicals bearing trifluoromethyl group.

- This compound. MySkinRecipes. [Link]

- Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2- carboxylates from alkylidenemalononitrile. ChemRxiv. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

- (Trifluoromethyl)cyclohexane. PubChem. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Acidochromism of Donor Acceptor Stenhouse Adducts in Organic Solvent. The Royal Society of Chemistry. [Link]

- Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(trifluoromethyl)cycloalkanes, 1-Fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(Trifluoromethyl)-1-cycloalkanecarboxylic Acids.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- 13C NMR Chemical Shifts.

- 2-Trifluoromethyl-cyclohexanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- 2-Trifluoromethyl-cyclohexanone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- Process for the preparation of cyclohexane carboxylic acid compounds.

- Cyclohexanecarboxylic acid. NIST WebBook. [Link]

- Analyze the IR spectrum of cyclohexane carboxylic acid. Chegg. [Link]

- FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.

- Process for purification of aromatic carboxylic acids.

- FT-IR spectrum of FDCA.

- Mass spectrum of Cyclohexanecarboxylic acid , 2-hydroxy-,ethyl ester...

- field ionization kinetics of the loss of h₂o from stereoisomeric cyclohexanediol radical ions. CORE. [Link]

- Process for the purification of carboxylic acids and/or their anhydrides.

- Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliph

- Cyclohexanecarboxylic acid, 1-cyclohexyl-. NIST WebBook. [Link]

- 1,3,5-Cyclohexanetricarboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. aaronchem.com [aaronchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)cyclohexanecarboxylic Acid: A Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 2-(trifluoromethyl)cyclohexanecarboxylic acid, a building block of significant interest for the development of novel therapeutics. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and computational predictions to offer valuable insights for researchers. We will delve into its stereoisomerism, predicted physicochemical properties, plausible synthetic strategies, expected spectroscopic characteristics, and its potential applications in drug discovery, grounded in the established principles of fluorine chemistry.

Introduction: The Significance of the Trifluoromethyl Group

This compound is an aliphatic carboxylic acid featuring a trifluoromethyl (CF₃) group at the 2-position of a cyclohexane ring. The CF₃ group is a highly sought-after moiety in drug design for its unique electronic properties and steric bulk.[1][2] It is a strong electron-withdrawing group, which can significantly impact the acidity of nearby functional groups and influence metabolic stability.[1] Furthermore, its lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[3][4] The cyclohexane core provides a three-dimensional, saturated scaffold that can be used to explore chemical space beyond traditional flat, aromatic systems.

Stereoisomerism: A Critical Consideration

The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers. In the cis isomer, the trifluoromethyl group and the carboxylic acid group are on the same face of the ring, while in the trans isomer, they are on opposite faces. The differentiation and selective synthesis of these isomers are crucial in drug development, as stereochemistry often dictates biological activity and pharmacokinetic profiles.

Caption: cis and trans isomers of this compound.

Physicochemical Properties: Predictions and Trends

While experimentally determined data for this compound are scarce, we can predict its key properties based on computational models and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₁F₃O₂ | [5] |

| Molecular Weight | 196.17 g/mol | [5] |

| LogP | 2.4397 | [5] |

| pKa | ~2-3 (estimated) | [6] |

| TPSA | 37.3 Ų | [5] |

Lipophilicity (LogP): The predicted LogP of ~2.44 suggests that the compound is moderately lipophilic. The trifluoromethyl group is known to significantly increase lipophilicity compared to a methyl group, which can be advantageous for membrane permeability.[3] However, the position of the CF₃ group relative to a polar group like a hydroxyl or carboxylic acid can influence the overall lipophilicity.

Acidity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to cyclohexanecarboxylic acid (pKa ≈ 4.9). The pKa of trifluoroacetic acid is 0.52, highlighting the potent inductive effect of the CF₃ group. For this compound, the pKa is estimated to be in the range of 2-3.[6]

Solubility: The presence of the polar carboxylic acid group suggests solubility in polar organic solvents and aqueous basic solutions. The overall solubility will be a balance between the lipophilic CF₃-cyclohexyl part and the hydrophilic carboxylic acid.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential strategy could involve the trifluoromethylation of a cyclohexene precursor followed by conversion to the carboxylic acid. A recent study on the synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates provides a relevant precedent. A hypothetical, stereoselective synthesis could proceed as follows:

Sources

- 1. 2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid | C16H17F3O3 | CID 53411642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]

2-(Trifluoromethyl)cyclohexanecarboxylic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(Trifluoromethyl)cyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a key building block in modern medicinal and materials chemistry. We delve into the nuanced interplay of its stereochemistry and conformational dynamics, which are dictated by the presence of the sterically demanding and electronically unique trifluoromethyl (CF₃) group adjacent to a carboxylic acid (COOH) moiety on a cyclohexane scaffold. This document elucidates the distinct structural characteristics of the cis and trans stereoisomers, provides a framework for their stereoselective synthesis, and outlines detailed protocols for their analytical characterization using advanced spectroscopic techniques. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to leverage the unique physicochemical properties of this molecule for the rational design of novel therapeutics and advanced materials.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound (CAS No: 384-20-3) is an exemplar of a scaffold that combines the conformational rigidity of a cyclohexane ring with the potent electronic and steric effects of a CF₃ group.[2]

Understanding the precise three-dimensional arrangement of this molecule is not merely an academic exercise; it is fundamental to predicting its behavior in biological systems and its reactivity in synthetic pathways. The relative orientation of the trifluoromethyl and carboxylic acid groups (cis or trans) profoundly impacts the molecule's overall polarity, shape, and ability to engage in intermolecular interactions, such as hydrogen bonding and dipole-dipole forces. This guide moves beyond a simple description of the molecule to explain the underlying principles that govern its structure and function.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data form the basis for its handling, analysis, and application in various chemical contexts.

| Property | Value | Source(s) |

| CAS Number | 384-20-3 | [1] |

| Molecular Formula | C₈H₁₁F₃O₂ | [1] |

| Molecular Weight | 196.17 g/mol | [1] |

| Functional Groups | Carboxylic Acid, Trifluoromethyl | [3] |

| Chiral Centers | C1 and C2 | |

| Stereoisomers | Exists as cis and trans diastereomers, each as a pair of enantiomers |

The Foundation: Stereochemistry and Isomerism

The molecular structure is defined by the substitution pattern on the cyclohexane ring. With substituents at the C1 and C2 positions, the molecule possesses two chiral centers, giving rise to diastereomers (cis and trans) and enantiomers (R,R), (S,S), (R,S), and (S,R).

-

trans-Isomers: The trifluoromethyl and carboxylic acid groups are on opposite faces of the cyclohexane ring. This configuration exists as a pair of enantiomers: (1R,2R) and (1S,2S).

-

cis-Isomers: The trifluoromethyl and carboxylic acid groups are on the same face of the ring. This configuration also exists as a pair of enantiomers: (1R,2S) and (1S,2R).

The relationship between these isomers is critical for purification and characterization, as diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention) while enantiomers do not, requiring chiral separation techniques.

Caption: Stereoisomeric relationships for this compound.

Conformational Analysis: Dictating Molecular Shape and Energy

The therapeutic efficacy and reactivity of cyclohexane derivatives are intrinsically linked to their preferred three-dimensional shape. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, or "A-value". Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial steric interactions.

-

Trifluoromethyl Group (CF₃): This is a sterically demanding group with a significant A-value (approx. 2.1 kcal/mol). This strong preference for the equatorial position is a dominant factor in the molecule's conformation.

-

Carboxylic Acid Group (COOH): This group is smaller than the CF₃ group, with an A-value of approximately 1.4 kcal/mol. It also prefers the equatorial position.

trans-Isomer Conformational Equilibrium

For the trans isomer, the two substituents can be either di-axial or di-equatorial. Given the large A-values of both groups, the di-equatorial conformer is overwhelmingly favored. This conformation is relatively rigid and energetically stable, minimizing steric strain.

Caption: Conformational equilibrium for the trans isomer favors the di-equatorial state.

cis-Isomer Conformational Equilibrium

The cis isomer presents a more complex scenario. In any chair conformation, one substituent must be axial while the other is equatorial. The ring will flip to place the larger group in the more stable equatorial position. Due to the larger A-value of the CF₃ group, the conformation where the CF₃ group is equatorial and the COOH group is axial will be significantly preferred over the reverse. However, even this preferred conformer suffers from the steric strain of an axial COOH group, rendering the cis isomer energetically less stable than the trans isomer overall.

Caption: Conformational equilibrium for the cis isomer favors placing the larger CF₃ group equatorial.

Proposed Stereoselective Synthesis Workflow

While numerous methods exist for fluorination and cyclohexane synthesis, a targeted, stereoselective synthesis of this compound is not widely documented. The following workflow represents a plausible and robust strategy based on established chemical principles, such as the Diels-Alder reaction to establish the ring structure and a subsequent stereocontrolled functionalization.

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize and separate the cis and trans isomers of this compound.

Pillar of Trustworthiness: This protocol incorporates standard, well-vetted organic chemistry transformations. Each step includes a rationale and purification method to ensure the integrity of intermediates and the final product.

Step 1: Synthesis of Cyclohex-3-enecarboxylic Acid

-

Rationale: The Diels-Alder reaction is a powerful C-C bond-forming reaction that reliably creates the cyclohexene core. Using acrolein followed by oxidation is a standard method to install the carboxylic acid.

-

Procedure: a. To a cooled (0 °C) pressure vessel, add acrolein (1.0 eq). b. Condense an excess of butadiene (2.0 eq) into the vessel. c. Seal the vessel and allow it to warm to room temperature, then heat to 100 °C for 24 hours. d. Cool the vessel, vent excess butadiene, and purify the resulting cyclohex-3-enecarboxaldehyde by distillation. e. Dissolve the aldehyde in acetone and cool to 0 °C. Add Jones reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color remains. f. Quench with isopropanol, dilute with water, and extract the product with diethyl ether. g. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield cyclohex-3-enecarboxylic acid.

Step 2: Radical Trifluoromethylation

-

Rationale: Direct trifluoromethylation of the alkene is a modern and efficient approach. Radical addition often yields a mixture of diastereomers that can be separated. Using an electrophilic CF₃⁺ source like Togni's reagent is common.[4]

-

Procedure: a. Dissolve cyclohex-3-enecarboxylic acid (1.0 eq) and a radical initiator (e.g., AIBN, 0.1 eq) in a suitable solvent like acetonitrile. b. Add an electrophilic trifluoromethylating agent (e.g., Togni's Reagent II, 1.5 eq). c. Degas the solution with nitrogen or argon for 15 minutes. d. Heat the reaction mixture to 80 °C for 12-18 hours under a nitrogen atmosphere. e. Monitor the reaction by TLC or GC-MS. f. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with aqueous sodium thiosulfate and brine. g. Dry the organic layer, filter, and concentrate to yield the crude product mixture.

Step 3: Diastereomer Separation

-

Rationale: The cis and trans diastereomers will have different polarities and crystal packing abilities, allowing for separation by standard laboratory techniques.

-

Procedure: a. Subject the crude mixture to column chromatography on silica gel using a gradient solvent system (e.g., hexanes/ethyl acetate). b. Combine fractions corresponding to each isomer, identified by TLC analysis. c. Further purify each isomer by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) to obtain analytically pure cis and trans isomers.

Spectroscopic and Analytical Characterization

Confirming the identity and stereochemistry of the final products is paramount. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing the cis and trans isomers, primarily through ¹⁹F NMR and analysis of coupling constants in ¹H NMR.

Protocol for NMR Sample Preparation and Analysis:

-

Prepare a ~5-10 mg/mL solution of the purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

For unambiguous assignment, perform 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).[5][6]

Expected Spectroscopic Features:

| Spectrum | Feature | trans-Isomer (di-equatorial) | cis-Isomer (CF₃-eq, COOH-ax) | Rationale |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -65 to -70 ppm (s) | ~ -65 to -70 ppm (s) | The chemical environment of the CF₃ group is similar in both isomers.[7] |

| ¹H NMR | H1, H2 Chemical Shift (δ) | H1 and H2 appear as distinct multiplets. | H1 and H2 chemical shifts will differ from the trans isomer due to anisotropic effects from the axial COOH. | |

| H1, H2 Coupling (J) | Expect a large trans-diaxial coupling (~10-13 Hz) between H2 and one of its vicinal neighbors. | Expect smaller axial-equatorial and equatorial-equatorial couplings (~2-5 Hz) for H1 and H2. | This is the most definitive way to assign stereochemistry. The Karplus relationship predicts large J-values for diaxial protons.[7] | |

| ¹³C NMR | C1, C2 Chemical Shift (δ) | Standard chemical shifts. | The axial COOH may induce a shielding (upfield shift) effect on C1 and neighboring carbons (γ-gauche effect). | |

| C-F Coupling (J) | Expect ²J(C2-F) of ~25-30 Hz and ³J(C1-F) of ~3-5 Hz. | Coupling constants will be present but may differ slightly due to conformational changes. | The magnitude of C-F coupling provides structural information.[5] |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

| Analysis | Expected Features |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1725 cm⁻¹), strong C-F stretches (~1100-1350 cm⁻¹). The exact position of the C=O stretch may differ slightly between isomers due to changes in hydrogen bonding environments.[8] |

| Mass Spectrometry | The molecular ion [M]⁺ should be observable. Common fragmentation patterns would include the loss of H₂O, COOH, and CF₃ groups. High-resolution MS should confirm the elemental formula C₈H₁₁F₃O₂. |

Applications and Scientific Significance

The value of this compound lies in its utility as a molecular scaffold. The carboxylic acid serves as a versatile chemical handle for amide bond formation, esterification, or reduction, allowing for its incorporation into larger, more complex molecules.[9] The trifluoromethyl group imparts key properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block sites of oxidative metabolism, increasing the in vivo half-life of a drug candidate.

-

Enhanced Binding Affinity: The high electronegativity of the CF₃ group can alter the pKa of the nearby carboxylic acid and allow for unique electrostatic or dipole-dipole interactions with a protein target.

-

Increased Lipophilicity: The CF₃ group generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.

By providing a conformationally restricted yet functionalized scaffold, the trans isomer, in particular, offers a predictable and stable platform for presenting pharmacophores in a well-defined spatial orientation.

Conclusion

The molecular structure of this compound is a study in the interplay of steric and electronic effects on a flexible cyclic system. The strong equatorial preference of the trifluoromethyl group is the defining feature that governs the conformational landscape of both the cis and trans stereoisomers. The trans isomer is predicted to exist almost exclusively in a di-equatorial conformation, offering a rigid and energetically stable scaffold. The cis isomer is less stable, forced to adopt a conformation with an axial carboxylic acid group. These structural nuances are not trivial; they are directly translatable to the molecule's properties and potential applications. A clear understanding of this structure, confirmed through the rigorous analytical methods outlined here, is essential for any scientist seeking to exploit its unique characteristics in the fields of drug discovery, agrochemicals, or materials science.

References

- Macnaughtan, M. A., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry.

- Mercadante, M. A., et al. (2022). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitrile. ChemRxiv.

- Beier, P., et al. (2013). Synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions with an N-methyliminodiacetic acid boronate. PubMed.

- Novic, M., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information.

- Sofronov, O. O., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. ResearchGate.

- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal.

- Hudson, A. S., et al. (2020). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Center for Biotechnology Information.

- Gerig, J. T. Fluorine NMR. University of California, Santa Barbara.

- Moser, A. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 4. ACD/Labs.

- Wang, Z. J., et al. (2014). Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene. National Center for Biotechnology Information.

- Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry.

- De La Torre, A. L., et al. (2023). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry.

- Jolliffe, K. A., et al. (2012). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Royal Society of Chemistry.

- Nagashima, H., et al. (1993). Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Sequential Kharasch-dehalogenation Reactions. PubMed.

- Rankin, A. G. M., et al. (2022). Ultrafast 19F MAS NMR Spectroscopy of Organic and Pharmaceutical Solids. ChemRxiv.

- Blond, G., et al. (2002). A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (±)-trans-trifluoronorcoronamic acid. Royal Society of Chemistry.

- MySkinRecipes. This compound.

- Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Tius, M. A. (2007). Stereoselective Synthesis Of Trisubstituted (Z)-trifluoromethyl Alkenes. ScholarSpace.

- Qi, X. L., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information.

- D'Souza, L. (2005). Carboxylic Acid Structure and Chemistry: Part 1. University of the Sciences in Philadelphia.

- Sofronov, O. O., et al. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. ACS Publications.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic data of 2-(Trifluoromethyl)cyclohexanecarboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)cyclohexanecarboxylic acid

Introduction: The Analytical Imperative for Novel Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound represents a valuable building block, combining a conformationally rigid cycloalkane, a reactive carboxylic acid handle, and the influential trifluoromethyl moiety.

Unambiguous structural confirmation and purity assessment of such molecules are non-negotiable prerequisites for their use in further research and development. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound, grounded in fundamental principles and established analytical methodologies. We will explore the anticipated data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data itself, but the causal-driven logic behind the analytical techniques and the interpretation of their outputs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and unambiguous structural fingerprint.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the cyclohexyl protons and the presence of cis/trans isomers. The key is to analyze the distinct regions and coupling patterns.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale & Field Insights |

| ~12.0 ppm | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield[1][2]. Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon a D₂O shake, a classic validation test. |

| ~2.5-2.8 ppm | Multiplet | 1H | α-CH | The proton on the carbon adjacent to the carboxylic acid is deshielded by the electron-withdrawing effect of the carbonyl group. |

| ~2.2-2.5 ppm | Multiplet | 1H | α'-CH | The proton on the carbon adjacent to the CF₃ group is deshielded by the powerful inductive effect of the three fluorine atoms. |

| ~1.2-2.1 ppm | Complex Multiplets | 8H | Cyclohexyl -CH₂- | The remaining methylene protons of the cyclohexane ring will appear as a series of overlapping multiplets. The exact shifts and coupling constants are highly dependent on the stereochemistry (axial vs. equatorial positions) of the substituents. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. The influence of the electron-withdrawing substituents (-COOH and -CF₃) is paramount to the interpretation.

| Predicted Chemical Shift (δ) | Assignment | Rationale & Field Insights |

| ~175-185 ppm | C =O | The carbonyl carbon of a saturated carboxylic acid is characteristically found in this downfield region[1][2]. |

| ~125-130 ppm (quartet) | -C F₃ | The carbon of the trifluoromethyl group is significantly deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-290 Hz). |

| ~45-55 ppm | α-C H | The carbon atom attached to the carboxylic acid. |

| ~35-45 ppm (quartet) | α'-C H | The carbon attached to the CF₃ group will be deshielded and show a smaller quartet splitting due to two-bond C-F coupling (²JCF). |

| ~20-35 ppm | Cyclohexyl -C H₂- | The remaining four carbons of the cyclohexane ring will appear in the typical aliphatic region[3][4]. The specific shifts will vary based on their position relative to the substituents. |

Predicted ¹⁹F NMR Spectral Data

Given the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative technique. It provides a clean, high-resolution signal with a wide chemical shift range, making it ideal for confirming the presence and electronic environment of the fluorine atoms.[5][6]

| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale & Field Insights |

| -60 to -75 ppm | Singlet or Triplet | -CF ₃ | The chemical shift for a CF₃ group on an aliphatic ring is expected in this range, relative to a CFCl₃ standard[7]. The signal will be a singlet if proton decoupling is used. In a coupled spectrum, it may appear as a triplet due to coupling with the adjacent methine proton (³JHF). |

Experimental Protocol: High-Resolution NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data for small molecules like this compound.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample into a clean, dry vial[8][9]. The use of a secondary vial prevents contamination of the NMR tube and makes dissolution easier[8][10].

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak.

-

Ensure complete dissolution. If solid particulates remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube[11][12]. Particulates can severely degrade spectral quality.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer's magnet.

-

Lock onto the deuterium signal of the solvent. This step is critical for field stability during the experiment.

-

Shim the magnetic field to achieve a narrow, symmetrical lineshape for the solvent peak. This process homogenizes the magnetic field across the sample volume.

-

-

Data Acquisition:

-

Acquire a standard ¹H spectrum (e.g., 16-32 scans).

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope[8].

-

Acquire a proton-decoupled ¹⁹F spectrum. This is a fast experiment due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus[6][13].

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and trifluoromethyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity / Shape | Vibration Type | Rationale & Field Insights |

| 2500-3300 | Very Broad | O-H stretch | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most recognizable features in an IR spectrum[1][14][15]. |

| ~2940, ~2860 | Medium, Sharp | C-H stretch (aliphatic) | These peaks arise from the C-H bonds of the cyclohexane ring and are often superimposed on the broad O-H band[14]. |

| 1710-1725 | Strong, Sharp | C=O stretch | The carbonyl stretch of a saturated, dimerized carboxylic acid is very intense and appears in this region[14][16]. Its position confirms the presence of the acid functional group. |

| 1100-1300 | Strong, Multiple Bands | C-F stretch | The C-F bonds of the trifluoromethyl group give rise to several strong, characteristic absorption bands in the fingerprint region. |

| ~1210-1320 | Medium | C-O stretch | The C-O single bond stretch of the carboxylic acid is also found in the fingerprint region[14]. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR is the preferred sampling technique for this type of solid or liquid sample as it requires minimal to no sample preparation, ensuring high throughput and reproducibility.[17][18]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This background is automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Lower the press arm to ensure firm and uniform contact between the sample and the crystal surface[17]. Good contact is essential for a strong signal, as the IR beam's evanescent wave only penetrates a few micrometers into the sample[19][20].

-

-

Data Acquisition:

-

Initiate the scan. Typically, 16-32 scans are co-added to produce a high signal-to-noise ratio spectrum.

-

After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft cloth.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive fragmentation.

| m/z Value | Proposed Fragment | Rationale & Field Insights |

| 198 | [M]⁺ | The molecular ion peak. Its presence confirms the molecular weight of the compound (C₈H₁₁F₃O₂). |

| 180 | [M - H₂O]⁺ | Loss of water is a possible fragmentation pathway, although not always prominent. |

| 153 | [M - COOH]⁺ | Loss of the carboxylic acid radical (45 Da) is a very common and expected fragmentation for carboxylic acids, resulting in a significant peak. |

| 129 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical (69 Da) is another highly probable fragmentation pathway due to the stability of the resulting cation. |

| 83 | [C₆H₁₁]⁺ | Represents the cyclohexyl ring fragment after loss of both substituents. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation itself is stable and often observed as a prominent peak in the spectra of trifluoromethyl-containing compounds. |

Note: The presence of fluorine does not introduce significant isotopic peaks like chlorine or bromine, which simplifies the interpretation of the molecular ion region.[21][22][23]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a molecule like this, GC-MS is an excellent choice, providing both separation from any potential impurities and mass analysis. Carboxylic acids often require derivatization to increase their volatility for GC analysis.

-

Derivatization (Silylation):

-

Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., pyridine or acetonitrile) in a GC vial.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[24].

-

Heat the vial (e.g., at 60-70 °C for 30 minutes) to complete the reaction, which converts the acidic proton to a -Si(CH₃)₃ group. This increases volatility and improves peak shape.

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector port (e.g., 250 °C).

-

The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a 30m DB-5ms column).

-

Use a temperature gradient program (e.g., start at 50 °C, ramp to 280 °C at 10 °C/min) to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

-

MS Analysis:

-

As components elute from the GC column, they enter the MS ion source (typically operated at 70 eV for EI).

-

The molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive connectivity map, IR spectroscopy rapidly confirms the presence of key functional groups (carboxylic acid and trifluoromethyl), and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. The protocols and expected data outlined in this guide form a robust framework for the comprehensive characterization of this and similar fluorinated building blocks, ensuring data integrity for researchers, scientists, and drug development professionals.

References

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

- Iowa State University.

- ACS Publications. (2020). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

- JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

- Wikipedia.

- Georgia Institute of Technology. (2023).

- PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. [Link]

- Chemguide. mass spectra - the M+2 peak. [Link]

- University College London.

- University of Manchester.

- Chemistry LibreTexts. (2020). 16.

- Scribd.

- Chemistry LibreTexts. (2023).

- SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

- University of California, Santa Barbara. Fluorine NMR. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342). [Link]

- University of Ottawa. 19Fluorine NMR. [Link]

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hmdb.ca [hmdb.ca]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. biophysics.org [biophysics.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. scribd.com [scribd.com]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. sites.bu.edu [sites.bu.edu]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. echemi.com [echemi.com]

- 16. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 17. agilent.com [agilent.com]

- 18. measurlabs.com [measurlabs.com]

- 19. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 20. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. scispace.com [scispace.com]

Chemical reactivity of 2-(Trifluoromethyl)cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Chemical Reactivity of 2-(Trifluoromethyl)cyclohexanecarboxylic Acid

Abstract

The strategic incorporation of fluorinated moieties into alicyclic scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of electronic and physicochemical properties that can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive technical overview of the chemical reactivity of this compound, a valuable building block for drug discovery and materials science. We will explore its synthesis, stereochemical considerations, core reactivity, and provide detailed, field-proven protocols for its key transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of this versatile synthetic intermediate.

Introduction: The Strategic Value of the 2-(Trifluoromethyl)cyclohexyl Scaffold

The cyclohexane ring is a ubiquitous structural motif in pharmaceuticals, prized for its ability to introduce three-dimensional complexity and serve as a non-planar bioisostere for aromatic rings. When substituted with a trifluoromethyl group, its utility is significantly amplified. The CF₃ group is a potent electron-withdrawing substituent, primarily through inductive effects, which can dramatically influence the properties of adjacent functional groups.[1]

Placing the CF₃ group at the 2-position of a cyclohexanecarboxylic acid creates a chiral center, leading to the existence of cis and trans diastereomers. This presents both a challenge and an opportunity for stereocontrolled synthesis and the exploration of distinct biological activities for each isomer. The conformational preferences of these isomers dictate the spatial orientation of the reactive carboxylic acid group and the lipophilic CF₃ moiety, directly impacting their interaction with biological targets.[3][4] This guide will address the synthesis and reactivity of this compound as a mixture of diastereomers and discuss considerations for their separation and individual manipulation.

Synthesis and Stereochemical Control

The most direct and industrially scalable route to this compound is the catalytic hydrogenation of the corresponding aromatic precursor, 2-(trifluoromethyl)benzoic acid. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the product.

Proposed Synthetic Route: Catalytic Hydrogenation

Catalytic hydrogenation of substituted benzoic acids over noble metal catalysts such as rhodium, ruthenium, or platinum is a well-established method for the synthesis of cyclohexanecarboxylic acids.[5][6][7] The reaction typically proceeds via syn-addition of hydrogen to the aromatic ring, often leading to a predominance of the cis isomer.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)cyclohexanecarboxylic Acid

Introduction

2-(Trifluoromethyl)cyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF3) group into a cyclohexyl scaffold can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Strategic Approaches to the Synthesis

The synthesis of this compound can be broadly categorized into two main strategies, each with its own set of advantages and challenges:

-

Catalytic Hydrogenation of an Aromatic Precursor: This approach involves the reduction of a readily available trifluoromethyl-substituted benzoic acid. It is a convergent and often high-yielding route.

-

Cycloaddition Followed by Functional Group Manipulation: This strategy utilizes a Diels-Alder reaction to construct the trifluoromethyl-substituted cyclohexene core, which is then further functionalized to introduce the carboxylic acid moiety. This route offers greater flexibility for introducing other substituents on the cyclohexane ring.

The choice between these strategies often depends on the availability of starting materials, the desired stereochemistry, and the scale of the synthesis.

Strategy 1: Catalytic Hydrogenation of 2-(Trifluoromethyl)benzoic Acid

This is arguably the most direct route to this compound, leveraging the commercial availability of 2-(trifluoromethyl)benzoic acid.[1][2][3][4] The core of this strategy is the reduction of the aromatic ring to a cyclohexane ring.

Starting Material: 2-(Trifluoromethyl)benzoic Acid

2-(Trifluoromethyl)benzoic acid is a white solid that is commercially available from various suppliers.[2] Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H5F3O2 |

| Molecular Weight | 190.12 g/mol |

| Melting Point | 107-110 °C |

| Boiling Point | 247 °C |

| CAS Number | 433-97-6 |

Key Reaction: Catalytic Hydrogenation

The hydrogenation of the benzene ring is a thermodynamically favorable process but requires a catalyst to overcome the high activation energy associated with breaking the aromaticity.[5] Rhodium on carbon (Rh/C) is a particularly effective catalyst for the hydrogenation of aromatic rings.[6][7]

Mechanism and Rationale: The hydrogenation reaction occurs on the surface of the metal catalyst. The aromatic ring adsorbs onto the catalyst surface, and hydrogen gas (H2) dissociatively adsorbs as hydrogen atoms. These hydrogen atoms are then sequentially added to the carbons of the aromatic ring, leading to the saturated cyclohexane ring. The use of a robust catalyst like Rhodium is necessary due to the stability of the benzene ring. The reaction is typically carried out under elevated pressure and temperature to ensure complete saturation of the aromatic system.[5]

Caption: Catalytic hydrogenation of 2-(trifluoromethyl)benzoic acid.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

2-(Trifluoromethyl)benzoic acid

-

5% Rhodium on carbon (Rh/C)

-

Ethanol (or other suitable solvent)

-

High-pressure hydrogenation reactor (e.g., Parr autoclave)

Procedure:

-

In a high-pressure reactor, a solution of 2-(trifluoromethyl)benzoic acid in ethanol is prepared.

-

5% Rhodium on carbon catalyst (typically 1-5 mol%) is carefully added to the solution.

-

The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm) and heated to the appropriate temperature (e.g., 80-150 °C).

-

The reaction mixture is stirred vigorously for several hours until the reaction is complete (monitored by techniques like TLC, GC-MS, or NMR).

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or chromatography.

Expected Yield: High (typically >90%).

Strategy 2: Diels-Alder Reaction and Subsequent Functionalization

This approach offers a more modular synthesis, allowing for the construction of the trifluoromethyl-substituted cyclohexane ring from acyclic precursors. This can be particularly useful if specific stereoisomers or further substituted analogs are desired.

Starting Materials: A Diene and a Trifluoromethylated Dienophile

A simple and readily available diene for this reaction is 1,3-butadiene.[8][9][10][11][12] For the dienophile, an acrylate ester bearing a trifluoromethyl group, such as ethyl 2-(trifluoromethyl)acrylate, is a suitable choice.[13] The synthesis of such dienophiles can be achieved through various methods, often starting from trifluoroacetic acid derivatives.[14]

Key Reactions

This multi-step synthesis involves a sequence of reliable and well-understood reactions:

-

Diels-Alder Cycloaddition: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile forms a six-membered ring.[8][15] The reaction of 1,3-butadiene with ethyl 2-(trifluoromethyl)acrylate yields ethyl 4-(trifluoromethyl)cyclohex-3-enecarboxylate.

-

Reduction of the Ester: The ester group in the Diels-Alder adduct is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

-